![molecular formula C18H18ClNO3 B5348623 4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine](/img/structure/B5348623.png)
4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine, also known as BZBM, is a chemical compound that has been extensively studied for its potential use in scientific research. BZBM is a morpholine derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The exact mechanism of action of 4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine is not fully understood, but it is believed to act as a modulator of certain neurotransmitters and receptors in the brain. It has been shown to enhance the activity of dopamine receptors, which are involved in the regulation of movement and behavior. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects, including the ability to enhance cognitive function and memory. It has also been shown to have neuroprotective properties, protecting neurons from damage caused by oxidative stress and other harmful factors. This compound has also been shown to have anti-inflammatory and anti-oxidant effects, making it a potentially valuable tool for researchers studying the mechanisms of various diseases.
Advantages and Limitations for Lab Experiments
4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine has several advantages as a tool for scientific research. It is a well-characterized compound that has been extensively studied, making it a reliable and consistent tool for researchers. It is also relatively easy to synthesize and purify, allowing for large-scale production. However, this compound does have some limitations, including its potential toxicity and the need for careful handling and storage. It is important for researchers to take appropriate safety precautions when working with this compound.
Future Directions
There are several potential future directions for research involving 4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new analogs and derivatives of this compound with improved pharmacological properties. Additionally, this compound may be valuable as a tool for studying the mechanisms of various diseases, including neurodegenerative disorders and inflammation-related diseases.
Synthesis Methods
4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine can be synthesized through a multi-step process involving the reaction of 5-chloro-2-nitrobenzoic acid with benzyl alcohol, followed by reduction and cyclization to form the morpholine derivative. The synthesis of this compound has been well-documented in the scientific literature and has been optimized for maximum yield and purity.
Scientific Research Applications
4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to possess a range of pharmacological properties, including the ability to modulate the activity of certain neurotransmitters and receptors in the brain. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
(5-chloro-2-phenylmethoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-15-6-7-17(23-13-14-4-2-1-3-5-14)16(12-15)18(21)20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQURBRXMUCTGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49717919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({4-methoxy-3-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B5348541.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)
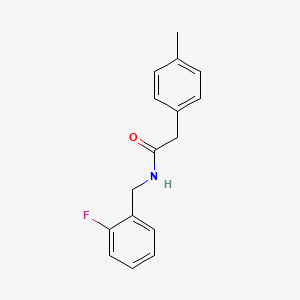
![2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5348560.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5348571.png)

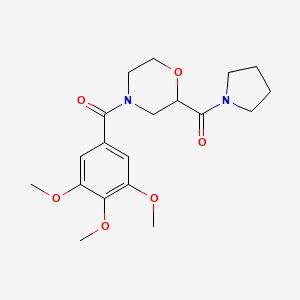
![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)
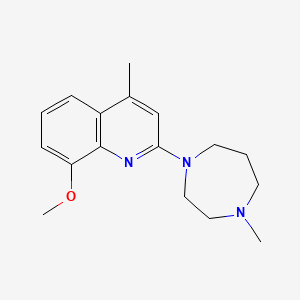
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5348607.png)
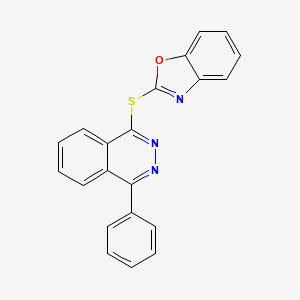
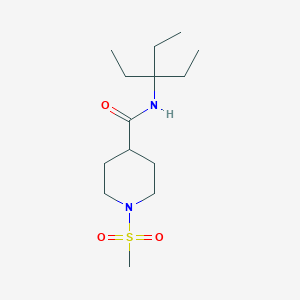
![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5348630.png)